molecular formula C8H13N3O2S B5259824 N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 899232-57-6

N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5259824
CAS No.: 899232-57-6
M. Wt: 215.28 g/mol
InChI Key: XTXZSDVTBDEVJN-UHFFFAOYSA-N
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Description

N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3, and a cyclopropylamine moiety attached via the sulfonamide group. Key properties include:

  • Molecular Formula: C₈H₁₃N₃O₂S
  • Molecular Weight: 215.27 g/mol
  • CAS Number: 899232-57-6
  • Purity: ≥95% (laboratory grade) .

Properties

IUPAC Name

N-cyclopropyl-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-6-8(5-11(2)9-6)14(12,13)10-7-3-4-7/h5,7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZSDVTBDEVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424254
Record name N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899232-57-6
Record name N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the reactive nature of the sulfonyl chloride intermediate .

Chemical Reactions Analysis

Substitution Reactions at the Sulfonamide Nitrogen

The sulfonamide group serves as a nucleophilic site for alkylation or acylation.

Reaction TypeReagents/ConditionsMajor Product(s)
N-Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-Methyl-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
N-Acylation Acetyl chloride, DIPEA, DCM, RT N-Acetyl-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Key Findings :

  • Alkylation proceeds efficiently under mild conditions due to the sulfonamide’s electron-withdrawing nature, enhancing nitrogen nucleophilicity.

  • Acylation requires stoichiometric bases (e.g., DIPEA) to neutralize liberated HCl .

Condensation Reactions

The sulfonamide nitrogen reacts with carbonyl compounds to form imine derivatives.

Reaction PartnersConditionsProduct
Aldehydes Benzaldehyde, HCl, ethanol, refluxN-(Benzylidene)-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Ketones Acetone, H₂SO₄, RTN-(Isopropylidene)-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Mechanistic Insight :

  • Acid catalysis promotes Schiff base formation via dehydration.

  • Steric hindrance from the cyclopropyl group slows kinetics compared to linear alkyl analogs.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes regioselective substitution at the C5 position, activated by the sulfonamide group.

ElectrophileConditionsProduct
Nitration HNO₃, H₂SO₄, 0°C 5-Nitro-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Halogenation Br₂, FeCl₃, DCM, RT 5-Bromo-N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Regioselectivity :

  • The sulfonamide group directs electrophiles to the C5 position via resonance and inductive effects .

Cyclopropyl Ring Functionalization

The cyclopropyl group participates in strain-driven ring-opening reactions.

Reaction TypeReagents/ConditionsMajor Product(s)
Acid-Catalyzed Hydrolysis HCl (conc.), H₂O, 100°C N-(3-Chloropropyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Oxidative Cleavage Ozone, DCM, -78°C N-(2-Oxopropyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Limitations :

  • Ring-opening requires harsh conditions (e.g., concentrated acids or low-temperature ozonolysis) .

Coordination Chemistry

The sulfonamide acts as a ligand for transition metals.

Metal SaltConditionsComplex Formed
Cu(II) Chloride Ethanol, RT, 12h [Cu(N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide)₂Cl₂]

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide. These compounds have been evaluated for their antiproliferative effects against various cancer cell lines. For example, in vitro assays demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against human tumor cell lines such as HCT116 and SK-MEL-5, with half-maximal inhibitory concentrations (IC50) indicating potent activity .

Kinase Inhibition

Pyrazole derivatives have also been explored as kinase inhibitors. This compound may function by inhibiting specific kinases involved in cancer progression. Research has shown that modifications to the pyrazole structure can enhance potency while reducing efflux rates, thereby improving bioavailability and therapeutic efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has shown promising activity against various bacterial and fungal strains. In particular, compounds related to this structure have been tested against pathogens like E. coli and S. aureus, demonstrating moderate to high antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl group or the sulfonamide moiety can significantly influence biological activity. For instance, substituents on the pyrazole ring can affect binding affinity to target proteins and overall pharmacokinetic properties .

Case Study: Anticancer Screening

In a study evaluating a series of pyrazole derivatives, this compound was included in a panel of compounds tested against various cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound for further development .

Case Study: Kinase Inhibition

Another investigation focused on the kinase inhibition properties of pyrazole derivatives found that modifications similar to those in this compound led to improved selectivity and potency against specific kinases implicated in cancer signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
Anticancer ActivityHCT1160.300
Anticancer ActivitySK-MEL-50.580
Antibacterial ActivityE. coli12.5
Antibacterial ActivityS. aureus12.5

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Pyrazole Derivatives

Compound 25 : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
  • Key Features : Pyridine-linked sulfonamide with trimethylpyrazole and 4-chlorophenyl urea.
  • Molecular Weight : 421.5 g/mol (C₁₈H₁₈ClN₅O₃S).
Compound 27 : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
  • Key Features : Butyl and dimethylpyrazole substituents.
  • Molecular Weight : Higher than Compound 25 due to the butyl chain.
  • Synthesis : Similar to Compound 25, highlighting modularity in sulfonamide-pyrazole chemistry .

Comparison :

  • The cyclopropyl group may confer metabolic stability compared to alkyl chains (e.g., butyl in Compound 27) .

Bioactive Analogues with Cyclopropyl Groups

PCK1 Inhibitor : Chloro-N-4-[(3-(cyclopropyl methyl)-1-(2-fluorobenzyl)-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)methyl]phenyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
  • Key Features : Combines dimethylpyrazole sulfonamide with purine and fluorobenzyl groups.
  • Activity: Competitive inhibitor of phosphoenolpyruvate carboxykinase 1 (PCK1), with demonstrated anticancer effects in cell lines .
  • Structural Insight : The cyclopropyl-methyl group may enhance target binding, suggesting that cyclopropyl substituents in sulfonamides could optimize enzyme inhibition .

Comparison :

  • The target compound shares the dimethylpyrazole-sulfonamide scaffold but lacks the purine-fluorobenzyl pharmacophore, likely limiting direct PCK1 inhibition.

Agrochemical Analogues: Cyromazine

  • Structure : N-cyclopropyl-1,3,5-triazine-2,4,6-triamine (C₆H₁₀N₆).
  • Use : Insect growth regulator targeting Diptera larvae via morphological disruption .
  • Metabolism : Converts to melamine in organisms, raising toxicity concerns .

Comparison :

  • Both compounds feature cyclopropylamine groups, but cyromazine’s triazine core differs from the pyrazole-sulfonamide scaffold. This distinction likely results in divergent modes of action (e.g., triazine vs. sulfonamide bioactivity) .

Simplified Analogues: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

  • CAS Number : 88398-53-2.
  • Use : Intermediate in pharmaceutical synthesis (e.g., APIs) .
  • Key Difference : Lacks the cyclopropyl group, simplifying the structure.

Comparison :

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reported Activity
Target Compound C₈H₁₃N₃O₂S 215.27 Cyclopropyl, dimethylpyrazole Laboratory use
Compound 25 C₁₈H₁₈ClN₅O₃S 421.5 Chlorophenyl urea, trimethylpyrazole Synthetic intermediate
PCK1 Inhibitor C₂₄H₂₃ClFN₇O₃S ~550.0 Purine, fluorobenzyl, cyclopropyl Anticancer
Cyromazine C₆H₁₀N₆ 166.2 Triazine, cyclopropyl Insect growth regulator
1,3-Dimethyl-pyrazole-4-sulfonamide C₅H₉N₃O₂S 175.21 Dimethylpyrazole, no cyclopropyl API intermediate

Biological Activity

N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a broader class of pyrazole derivatives known for their pharmacological significance. The compound is characterized by the presence of a sulfonamide group attached to a pyrazole ring, which is further substituted with a cyclopropyl group. The general structure can be represented as follows:

C5H8N4O2S\text{C}_5\text{H}_8\text{N}_4\text{O}_2\text{S}

The synthesis typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against U937 cells, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound possesses antibacterial and antifungal activities. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is believed to play a crucial role in its antimicrobial efficacy by interfering with bacterial folate synthesis .

Anti-inflammatory Activity

In addition to its antiproliferative and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have reported that it can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in vitro. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

StudyFindings
Mahesh et al. (2023)Demonstrated significant antiproliferative effects against U937 cells with IC50 values indicating effective inhibition .
Structural Optimization Study (2021)Found that modifications in the pyrazole structure could enhance trypanocidal activity against Trypanosoma cruzi, suggesting a broader spectrum of biological activity .
Pharmacological Review (2018)Summarized various biological activities of pyrazole derivatives, emphasizing their potential in drug development due to diverse therapeutic effects .

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide?

Methodological Answer: The synthesis typically involves a multi-step process:

Pyrazole Ring Formation : Cyclocondensation of 1,3-diketones with hydrazines under acidic or basic conditions to form the pyrazole core .

Sulfonamide Introduction : Reaction of the pyrazole intermediate with sulfonyl chlorides in the presence of a base (e.g., triethylamine) .

Cyclopropyl Group Functionalization : Alkylation using cyclopropylmethyl halides with strong bases (e.g., NaH) in polar aprotic solvents like DMF .

Purification : Chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the final product .

Q. Key Parameters :

  • Temperature: 35–60°C for cyclocondensation .
  • Catalysts: Copper(I) bromide for Ullmann-type coupling in cyclopropane introduction .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., cyclopropyl protons (δ 0.5–1.5 ppm) and sulfonamide NH (~δ 10 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ ion) .
  • XRPD : Validates crystallinity and polymorphism, especially for salt forms .
  • Thermal Analysis (TGA/DSC) : Assesses decomposition temperatures and phase transitions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for accurate electron density maps .
  • Refinement Software : SHELXL for small-molecule refinement; handle twinning or disorder using SHELXPRO .
  • Validation Tools : Check for geometric outliers (e.g., bond lengths, angles) via CCDC validation suites .

Example : For cyclopropyl stereoelectronic effects, compare experimental bond lengths (C-C: ~1.5 Å) with DFT-optimized structures .

Q. What strategies optimize cyclopropane functionalization in pyrazole-sulfonamide synthesis?

Methodological Answer:

  • Catalyst Screening : Copper(I) bromide enhances coupling efficiency in cyclopropane introduction (yield: ~18% to >50%) .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of bulky intermediates .
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonating NH groups during alkylation .

Data Contradiction Note : Lower yields (e.g., 17.9% in ) may arise from steric hindrance; mitigate via microwave-assisted synthesis .

Q. How to address discrepancies in NMR data for structurally similar sulfonamides?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopropyl vs. methyl protons) .
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (GIAO method) .
  • Isotopic Labeling : Use deuterated cyclopropane derivatives to confirm coupling patterns .

Q. What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases .
  • Anticancer Activity : Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HCT-116, MCF-7) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification .

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